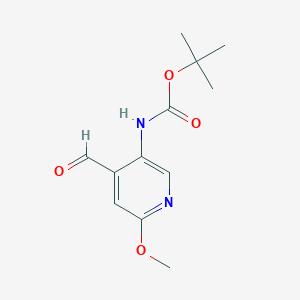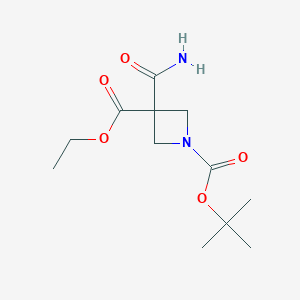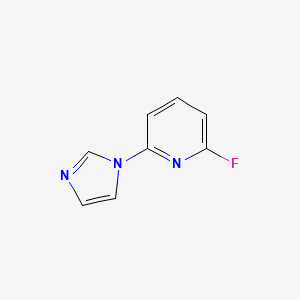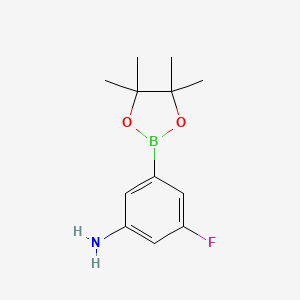![molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3](/img/structure/B1443436.png)
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine
描述
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring
准备方法
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 3-methylpyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .
化学反应分析
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
科学研究应用
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
作用机制
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxyethyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenoxy)ethyl]-3-methylpyrrolidine: This compound has a chlorine atom instead of bromine, which can lead to differences in reactivity and biological activity.
1-[2-(4-Fluorophenoxy)ethyl]-3-methylpyrrolidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with molecular targets.
1-[2-(4-Methoxyphenoxy)ethyl]-3-methylpyrrolidine: The methoxy group can enhance the compound’s solubility and influence its pharmacokinetic properties.
These comparisons highlight the unique features of this compound, particularly its bromine atom, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTYTAAAWKRHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)




